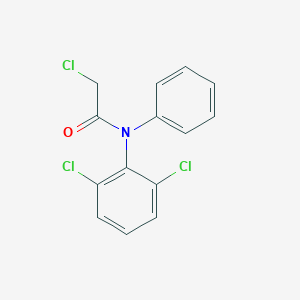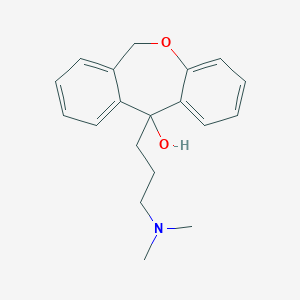
多塞平
描述
Doxepin, also known as Doxepinol, is a psychotropic agent with antidepressant and anxiolytic properties . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers with the (Z) stereoisomer corresponding to cidoxepin . Doxepin is used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia .
Synthesis Analysis
The synthesis of doxepin hydrochloride involves several steps, including nucleophilic addition reaction on 6,11-dihydrodibenzo [b,e]oxepin-11-one (compound A) and 3-chloropropyl-tert-butyl ether (compound B) by adding magnesium powder and using THF (tetrahydrofuran) and/or anhydrous aether as a solvent . The reaction steps also include heating hydroxy compounds in a strongly-alkaline alcohol solvent to perform elimination reaction, carrying out nucleophilic substitution reaction on olefin compounds in the presence of haloid acid, and carrying out nucleophilic substitution reaction on halide and dimethylamine in the presence of an ether solvent by adding an organic lithium compound .
Molecular Structure Analysis
The crystal structure of the human histamine H1 receptor (H1R) has been determined in complex with its inverse agonist doxepin, a first-generation antihistamine . The crystal structure showed that doxepin sits deeply inside the ligand-binding pocket and predominantly interacts with residues highly conserved among other aminergic receptors . The crystal structure of (E)-doxepin hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .
Chemical Reactions Analysis
Doxepin has been found to have physicochemical incompatibility with dextrose in solid-state mixtures . The compatibility was evaluated using different physicochemical methods such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy, and mass spectrometry .
Physical And Chemical Properties Analysis
Doxepin is a small molecule with a chemical formula of C19H21NO and a molecular weight of 279.3761 . It is a white crystalline solid readily soluble in water, lower alcohols, and chloroform .
科学研究应用
失眠治疗:多塞平作为 H1 受体拮抗剂,以低剂量(1、3 和 6 mg)有效治疗成人和老年患者的原发性失眠。在这些低剂量下,它对拮抗 H1 受体具有独特的效力和选择性 (Singh 和 Becker,2007 年)。进一步的研究支持其对睡眠维持性失眠的疗效及其安全性,并指出其优于其他失眠药物的优势 (Goforth,2009 年)。
药物递送应用:使用 ZIF-8 纳米颗粒进行多塞平盐酸盐药物递送的研究表明有效的药物吸收和释放,表明其作为多塞平载体的潜力 (Dou 等人,2021 年)。
口腔黏膜炎疼痛治疗:一项研究开发了含有多塞平的半固体制剂,用于缓解头颈部癌症患者化疗或放射治疗相关的口腔黏膜炎疼痛,显示出有希望的结果。该制剂提供了止痛作用,并具有最佳的药物渗透率 (Sanz 等人,2017 年)。
慢性特发性荨麻疹治疗:发现多塞平盐酸盐对治疗慢性特发性荨麻疹有效,与安慰剂相比,皮损、瘙痒/不适和肿胀或血管性水肿显着减少 (Goldsobel 等人,1986 年)。
对电压依赖性 K+ 通道的影响:多塞平抑制兔冠状动脉平滑肌细胞中的电压依赖性 K+ (Kv) 通道。这一作用表明其对血管 Kv 通道的潜在影响,这可能对心血管疾病产生影响 (Li 等人,2019 年)。
疼痛管理:鞘内注射多塞平显示出减轻大鼠疼痛的功效,表明其在疼痛管理中的潜在应用 (Wordliczek 等人,2005 年)。
抗菌作用:一项研究多塞平抗菌作用的研究得出结论,它对革兰氏阴性和革兰氏阳性菌株没有显着的抗生素作用 (Tazehk,2018 年)。
原发性失眠的疗效:临床试验表明多塞平对原发性失眠的成年患者有效且安全,睡眠期间觉醒时间和整体睡眠效率显着改善 (Roth 等人,2007 年)。
代谢和肾脏效应:一项针对肥胖小鼠的研究发现,多塞平可能会加重肾脏损伤、葡萄糖耐受不良、非酒精性脂肪性肝病和尿铬丢失,提示在某些患者群体中使用时应谨慎 (Chang 等人,2021 年)。
神经保护作用:发现多塞平可以保护培养的神经元免受氧化应激诱导的损伤,表明其潜在的神经保护特性 (Ji 等人,2004 年)。
作用机制
Target of Action
Doxepinol, also known as Doxepin, is a psychotropic agent with antidepressant and anxiolytic properties . It primarily targets the norepinephrine transporter (NET) and serotonin transporter subtype 5 (SERT-5) . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, respectively, at synaptic nerve terminals .
Mode of Action
Doxepinol’s antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake . More specifically, it inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals . This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their actions at the junction between nerve cells .
Biochemical Pathways
The increase in norepinephrine and serotonin concentrations in the synaptic cleft affects various biochemical pathways. These neurotransmitters are involved in regulating mood, anxiety, and sleep, among other functions. By increasing their levels, Doxepinol can alleviate symptoms of depression and anxiety .
Result of Action
The molecular and cellular effects of Doxepinol’s action primarily involve changes in neurotransmitter concentrations and subsequent alterations in neuronal signaling. This can lead to improved mood and reduced anxiety in patients with depression or anxiety disorders . It’s important to note that doxepinol may also affect lipid metabolism, glucose homeostasis, and cause renal impairment and liver damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Doxepinol. For instance, diet can impact the drug’s effects, as suggested by a study showing that Doxepinol affects lipid change, glucose homeostasis, and other metabolic parameters in mice subjected to a high-fat diet
安全和危害
When handling doxepin, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzoxepin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLFUWSVQYTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2COC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963330 | |
| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxepinol | |
CAS RN |
4504-88-5 | |
| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxepinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXEPINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O29I2R0ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



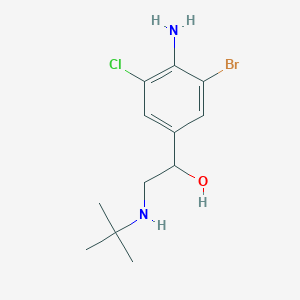


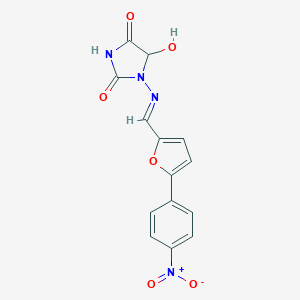


![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)
![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)
![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
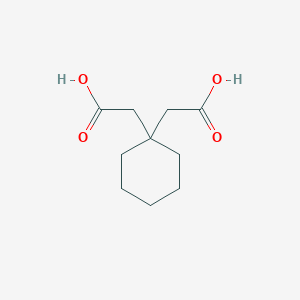
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
